3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21)
Overview
Description
3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21) is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a benzoyl group linked to an isothiazolidinone ring, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it a subject of study for its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of the carbonyl groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of 3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of protein kinase CK2, the compound binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition disrupts various cellular pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Compared to other similar compounds, 3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid stands out due to its unique structure and potent inhibitory activity against protein kinase CK2. Similar compounds include:
2-Phenylisothiazolidin-3-one-1,1-dioxide derivatives: These compounds also exhibit inhibitory activity against protein kinase CK2 but may differ in their potency and selectivity.
Benzoyl-substituted isothiazolidinones: These compounds share structural similarities but may have different biological activities and applications.
Properties
IUPAC Name |
3-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c20-15-8-9-26(24,25)19(15)14-6-4-11(5-7-14)16(21)18-13-3-1-2-12(10-13)17(22)23/h1-7,10H,8-9H2,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUOHXDKABOJFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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